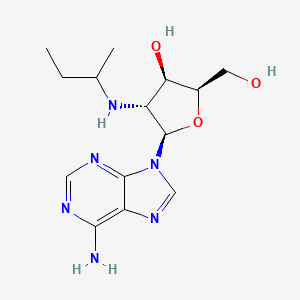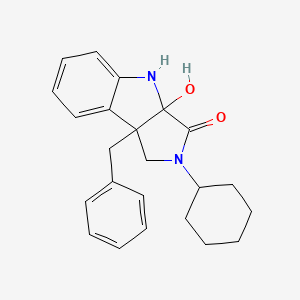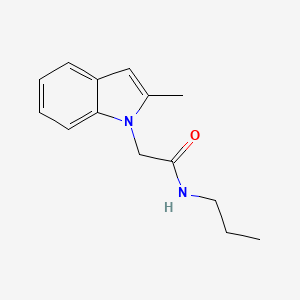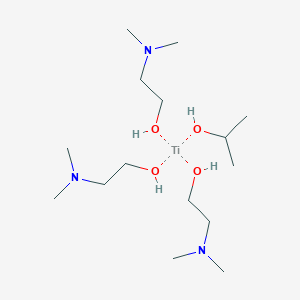
2-(2-((Dimethylamino)methyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((Dimethylamino)methyl)phenyl)ethanol is an organic compound with the molecular formula C11H17NO. It is a member of the class of ethanolamines, which are compounds containing both an amine and an alcohol functional group. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Dimethylamino)methyl)phenyl)ethanol typically involves the reaction of dimethylamine with a suitable precursor, such as a benzyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction of dimethylamine with 2-bromomethylphenyl ethanol in the presence of a base like sodium hydroxide can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and distillation to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((Dimethylamino)methyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
2-(2-((Dimethylamino)methyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-((Dimethylamino)methyl)phenyl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of both amine and alcohol functional groups allows it to participate in hydrogen bonding and other interactions, influencing its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- N,N-Dimethylaminoethanol
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-(2-((Dimethylamino)methyl)phenyl)ethanol is unique due to its specific structure, which combines a dimethylamino group with a phenyl ring and an ethanol moiety. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable in specific research and industrial contexts.
Propriétés
Numéro CAS |
14761-82-1 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-[2-[(dimethylamino)methyl]phenyl]ethanol |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-11-6-4-3-5-10(11)7-8-13/h3-6,13H,7-9H2,1-2H3 |
Clé InChI |
GNXNEPUCWXANEW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



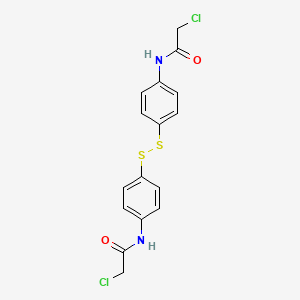
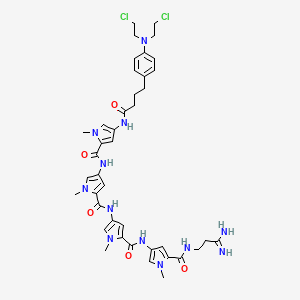
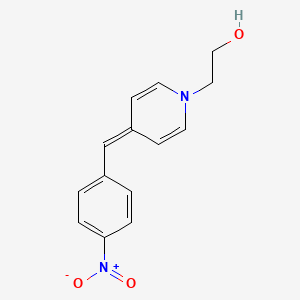



![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
